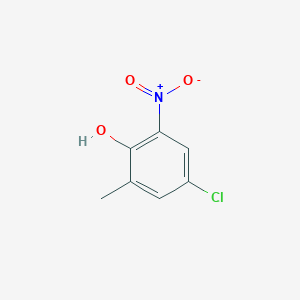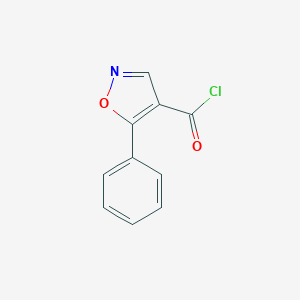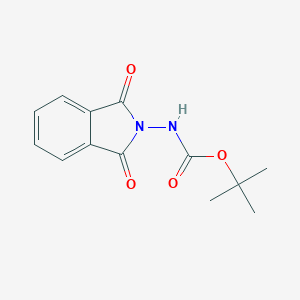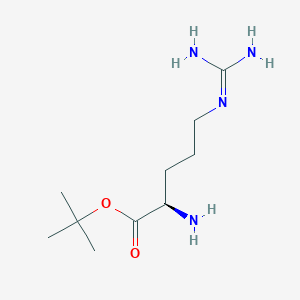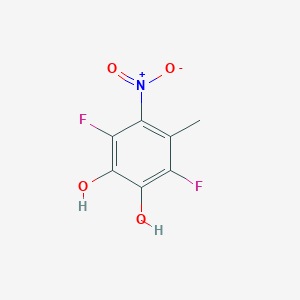
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol (DFNB) is a chemical compound that has gained significant attention in scientific research. It is a nitrophenol derivative that has been synthesized for various applications, including as a precursor for the synthesis of other chemicals. DFNB has also been studied for its potential as an antibacterial agent and as a tool for investigating biological processes.
Wirkmechanismus
The exact mechanism of action of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol as an antibacterial agent is not fully understood. However, it is believed to work by disrupting the bacterial cell wall and membrane, leading to cell death. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to inhibit the activity of certain enzymes, such as β-lactamase, which can contribute to antibiotic resistance.
Biochemische Und Physiologische Effekte
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been shown to have low toxicity in vitro and in vivo studies. However, it can cause skin irritation and eye damage upon contact. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to have antioxidant properties, which may be beneficial for certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, its limited solubility in water can make it difficult to work with in some applications. Additionally, its potential toxicity and irritant properties must be taken into consideration when handling 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol.
Zukünftige Richtungen
There are several potential future directions for research involving 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol. One area of interest is its potential as an antibacterial agent, particularly in the context of antibiotic resistance. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol could also be used as a tool for investigating the mechanisms of certain enzymes and proteins. Additionally, further research could be conducted to explore the potential antioxidant properties of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol and its applications in the field of materials science.
Synthesemethoden
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol can be synthesized through a multi-step process involving the nitration of 4-methylphenol, followed by the introduction of fluorine atoms through a nucleophilic substitution reaction. The resulting product is a yellow crystalline powder that is relatively stable at room temperature.
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been studied for its potential as an antibacterial agent, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has also been investigated as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Eigenschaften
CAS-Nummer |
127685-84-1 |
|---|---|
Produktname |
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol |
Molekularformel |
C7H5F2NO4 |
Molekulargewicht |
205.12 g/mol |
IUPAC-Name |
3,6-difluoro-4-methyl-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H5F2NO4/c1-2-3(8)6(11)7(12)4(9)5(2)10(13)14/h11-12H,1H3 |
InChI-Schlüssel |
GKULSGOFZVEWIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
Synonyme |
1,2-Benzenediol, 3,6-difluoro-4-methyl-5-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






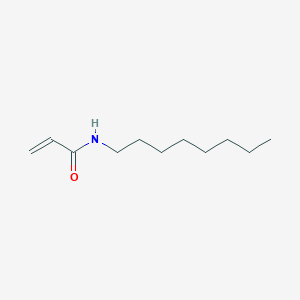
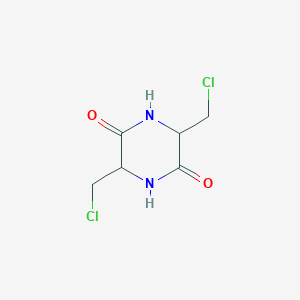
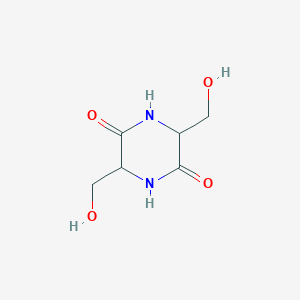
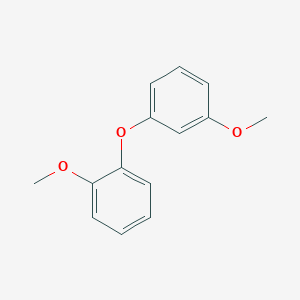
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
